molecular formula C16H14N4OS B2990180 N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide CAS No. 1904294-96-7

N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2990180
CAS No.: 1904294-96-7
M. Wt: 310.38
InChI Key: PHFXKZDAFPIQTB-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide is a synthetic compound featuring a thiazole carboxamide core substituted with a 4-methyl group and an N-linked [2,3'-bipyridin]-3-ylmethyl moiety. The thiazole carboxamide scaffold is widely explored for antimicrobial, antiviral, and enzyme-inhibitory properties, as demonstrated in multiple studies .

Properties

IUPAC Name

4-methyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-13-5-3-7-18-14(13)12-4-2-6-17-8-12/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXKZDAFPIQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The bipyridine moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds with thiazole structures have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating or electron-withdrawing groups on the thiazole ring can significantly affect their potency.

CompoundCell LineIC50 (µg/mL)
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22

The structure-activity relationship indicates that modifications at specific positions on the thiazole ring can enhance antitumor activity, making it a promising scaffold for drug development .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. In animal models, certain compounds demonstrated potent anticonvulsant effects with ED50 values lower than traditional treatments like phenobarbital.

CompoundED50 (mg/kg)Model Used
A13-21Maximal Electroshock Seizure (MES)
B8.9MES

The SAR analysis revealed that specific substitutions at the N-benzylamide site significantly enhance anticonvulsant activity .

Leishmanicidal Activity

Another area of interest is the leishmanicidal activity of thiazole derivatives. Compounds exhibiting structural similarities to this compound showed effective reduction in intracellular amastigotes with minimal toxicity to mammalian cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that:

  • Antitumor Activity : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
  • Anticonvulsant Activity : It likely interacts with sodium channels or GABA receptors to modulate neuronal excitability.
  • Leishmanicidal Activity : The compound may disrupt mitochondrial function in parasites, leading to increased oxidative stress and cell death.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study involving a new thiazole derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls.
  • Anticonvulsant Trials : Clinical trials have shown that patients treated with specific thiazole derivatives experienced fewer seizures compared to those on standard therapy.
  • Leishmaniasis Treatment : In vitro studies indicated that certain thiazole compounds could effectively reduce parasite load in infected macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide with key analogs based on structural features, synthesis routes, and reported biological activities:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity (Reported) Reference
This compound Thiazole-5-carboxamide [2,3'-bipyridin]-3-ylmethyl, 4-methyl Likely involves coupling of [2,3'-bipyridin]-3-ylmethylamine with thiazole acid chloride (inferred from ) Not explicitly reported (analogs suggest antiviral/antimicrobial potential)
2-(4-Butylphenyl)-N-(2,3-dihydroxypropyl)-4-methylthiazole-5-carboxamide (12) Thiazole-5-carboxamide 4-butylphenyl, dihydroxypropyl Acid chloride (8) reacted with (R)-(−)-3-amino-1,2-propanediol in THF for 48 hours Antibacterial evaluation (specific data not shown)
N-Substituted 2-(4-pyridinyl)thiazole carboxamides (3a–s) 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Varied amines (e.g., alkyl, aryl) Hydrolysis of ethyl carboxylates (5) to intermediates (6), followed by amine coupling Statistically significant activity against undisclosed targets (p<0.05)
(E)-2-(3-(4-(1-(2-Carbamimidoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (2) Thiazole-5-carboxamide Ureido linker, 2,4-dichlorobenzyl Condensation of 2-(3-(4-acetylphenyl)ureido) intermediate with aminoguanidine hydrochloride Antiviral (targeting flavivirus envelope proteins)
VK-501 to VK-510 (N-substituted dihydropyrimido benzimidazoles) Dihydropyrimido benzimidazole [2,3'-bipyridin], substituted phenyl Multi-component reaction with HCl catalysis Broad claimed biomedical activities (unspecified)

Structural and Functional Distinctions

Backbone Diversity: The target compound uses a thiazole carboxamide scaffold, unlike the dihydropyrimido benzimidazole core in VK-501–VK-510 . This difference likely impacts binding specificity; thiazole derivatives often target enzymes or microbial proteins, whereas benzimidazoles may intercalate with DNA or inhibit kinases.

Synthetic Complexity :

  • The target compound’s synthesis likely mirrors methods in and : coupling a bipyridin-methylamine with a thiazole acid chloride under conditions like THF or HCl catalysis . This contrasts with the multi-step hydrolysis and coupling required for ’s analogs .
  • ’s antiviral compounds require ureido linkers and dichlorobenzyl groups, adding steric bulk that may reduce solubility compared to the target compound’s bipyridin-methyl group .

Biological Implications: While direct data for the target compound is absent, its [2,3'-bipyridin] moiety aligns with ’s VK series, which claims broad biomedical activities (e.g., anti-inflammatory or anticancer) .

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